

A Technical Guide to the Physical and Chemical Properties of Wieland-Miescher Ketone

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Compound of Interest

Compound Name: *Wieland-Miescher ketone*

Cat. No.: *B1293845*

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The **Wieland-Miescher ketone** (WMK) is a cornerstone in the edifice of modern organic synthesis. A versatile bicyclic enedione, it has served as a pivotal starting material in the total synthesis of over 50 natural products, including a diverse array of sesquiterpenoids, diterpenes, and steroids.[1][2] These natural products often possess significant biological activities, such as anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of **Wieland-Miescher ketone**, complete with experimental protocols and visualizations to aid researchers in its application.

Core Physical and Chemical Properties

The **Wieland-Miescher ketone**, systematically named (\pm)-8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione, is a racemic compound with the molecular formula $C_{11}H_{14}O_2$. [2][3] Its structure features a fused six-membered ring system containing both a saturated and an α,β -unsaturated ketone functionality.

Physical Properties

A summary of the key physical properties of **Wieland-Miescher ketone** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	(±)-8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione	[3]
CAS Number	20007-72-1	[3]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2][3]
Molecular Weight	178.23 g/mol	[2][3]
Appearance	Beige to brown crystalline powder	[4]
Melting Point	47-50 °C	[2]
Boiling Point	109-115 °C at 0.05 mmHg	[4]
Solubility	Soluble in most organic solvents such as ethanol, dichloromethane, and acetone.	

Spectral Data

The spectral characteristics of **Wieland-Miescher ketone** are crucial for its identification and characterization.

Spectrum Type	Key Features	Reference(s)
¹ H NMR	Signals corresponding to the angular methyl group, vinyl proton, and methylene protons of the bicyclic system.	[3][4][5]
¹³ C NMR	Resonances for the two carbonyl carbons (one saturated, one α,β-unsaturated), the quaternary carbon, and the remaining carbons of the rings.	[4][6][7][8][9]
Infrared (IR)	Strong absorption bands characteristic of the saturated ketone (approx. 1715 cm ⁻¹) and the α,β-unsaturated ketone (approx. 1665 cm ⁻¹).	[3][4]
Mass Spectrometry (MS)	The mass spectrum typically shows a prominent molecular ion peak. Fragmentation patterns arise from cleavages adjacent to the carbonyl groups and retro-Diels-Alder reactions.	[3][10][11][12][13][14]

Synthesis of Wieland-Miescher Ketone

The most common and historically significant method for synthesizing **Wieland-Miescher ketone** is the Robinson annulation.[15][16][17][18] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Racemic Synthesis via Robinson Annulation

This protocol describes the synthesis of racemic **Wieland-Miescher ketone** from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.^{[15][16]}

Materials:

- 2-methyl-1,3-cyclohexanedione
- Methyl vinyl ketone
- Base (e.g., sodium methoxide, potassium hydroxide, or triethylamine)
- Solvent (e.g., methanol, benzene, or toluene)
- Apparatus for reflux and distillation

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-cyclohexanedione in the chosen solvent.
- Add the base to the solution and stir to form the enolate.
- Slowly add methyl vinyl ketone to the reaction mixture.
- After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a suitable acid.
- Perform an aqueous work-up, extracting the product into an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield **Wieland-Miescher ketone**.

Experimental Protocol: Enantioselective Synthesis (Hajos-Parrish-Eder-Sauer-Wiechert Reaction)

The enantioselective synthesis of **Wieland-Miescher ketone** can be achieved using a chiral catalyst, most notably L-proline.^{[19][20][21]}

Materials:

- 2-methyl-1,3-cyclohexanedione
- Methyl vinyl ketone
- L-proline (catalytic amount)
- Solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

- Dissolve 2-methyl-1,3-cyclohexanedione and a catalytic amount of L-proline in the chosen solvent in a reaction flask.
- Add methyl vinyl ketone to the mixture.
- Stir the reaction at room temperature for an extended period (can be several days) until the starting material is consumed (monitored by TLC).
- Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- The enantiomerically enriched **Wieland-Miescher ketone** can be further purified by crystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **Wieland-Miescher ketone** stems from the presence of two distinct carbonyl groups and a reactive α,β -unsaturated system, allowing for a wide range of chemical transformations.[\[22\]](#)[\[23\]](#)

Key Reactions of Wieland-Miescher Ketone

- **Selective Protection:** The more reactive saturated ketone can be selectively protected as a ketal, allowing for transformations at the less reactive enone functionality.
- **Reduction:** The carbonyl groups can be reduced to alcohols. Selective reduction of the saturated ketone can be achieved using reagents like sodium borohydride.[\[22\]](#)
- **Oxidation:** The allylic positions can be oxidized, and under certain conditions, the ketone can undergo Baeyer-Villiger oxidation.
- **Alkylation:** The enolate can be formed at the α -position to the saturated ketone, allowing for the introduction of alkyl groups.[\[24\]](#)
- **Conjugate Addition:** The α,β -unsaturated system is susceptible to conjugate addition by various nucleophiles.
- **Annulation Reactions:** The existing ring system can be used as a scaffold for further annulation reactions to build more complex polycyclic structures.

Experimental Protocol: Selective Reduction of the Saturated Ketone

This protocol outlines the selective reduction of the C-6 carbonyl group of **Wieland-Miescher ketone** using sodium borohydride.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Materials:

- **Wieland-Miescher ketone**
- Sodium borohydride (NaBH_4)
- Methanol

- Dichloromethane
- Aqueous work-up solutions

Procedure:

- Dissolve **Wieland-Miescher ketone** in methanol in a flask and cool the solution in an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution.
- Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
- Once the starting material is consumed, carefully quench the reaction with water or a dilute acid.
- Remove the methanol under reduced pressure and perform an aqueous work-up, extracting the product into dichloromethane.
- Dry the organic layer, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Experimental Protocol: Oppenauer Oxidation of the Corresponding Alcohol

For the reverse reaction, an alcohol derivative of **Wieland-Miescher ketone** can be oxidized back to the ketone using the Oppenauer oxidation, which is particularly useful for acid-sensitive substrates.^{[29][30][31][32]}

Materials:

- Alcohol derivative of **Wieland-Miescher ketone**
- Aluminum isopropoxide or aluminum tert-butoxide
- Acetone (as both solvent and oxidant)
- Toluene (as a co-solvent)

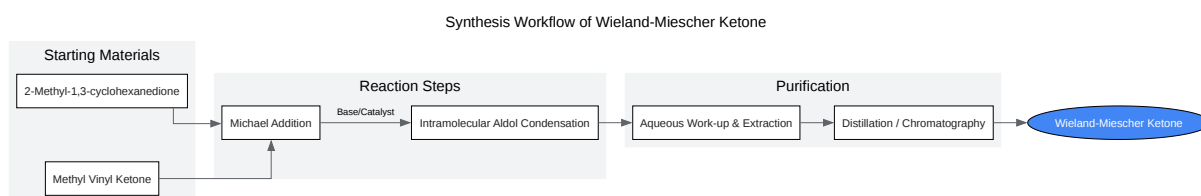
Procedure:

- In a flask equipped for distillation, dissolve the alcohol in a mixture of acetone and toluene.
- Add the aluminum alkoxide catalyst.
- Heat the mixture to reflux, allowing for the slow distillation of the acetone-isopropanol azeotrope to drive the equilibrium.
- Monitor the reaction by TLC until the starting alcohol is consumed.
- Cool the reaction mixture and hydrolyze the aluminum salts with a dilute acid.
- Perform an aqueous work-up and extract the product into an organic solvent.
- Dry, filter, and concentrate the organic layer. Purify the resulting ketone by chromatography or distillation.

Visualizing Workflows and Relationships

Synthesis Workflow of Wieland-Miescher Ketone

The following diagram illustrates the general workflow for the synthesis of **Wieland-Miescher ketone** via the Robinson Annulation.

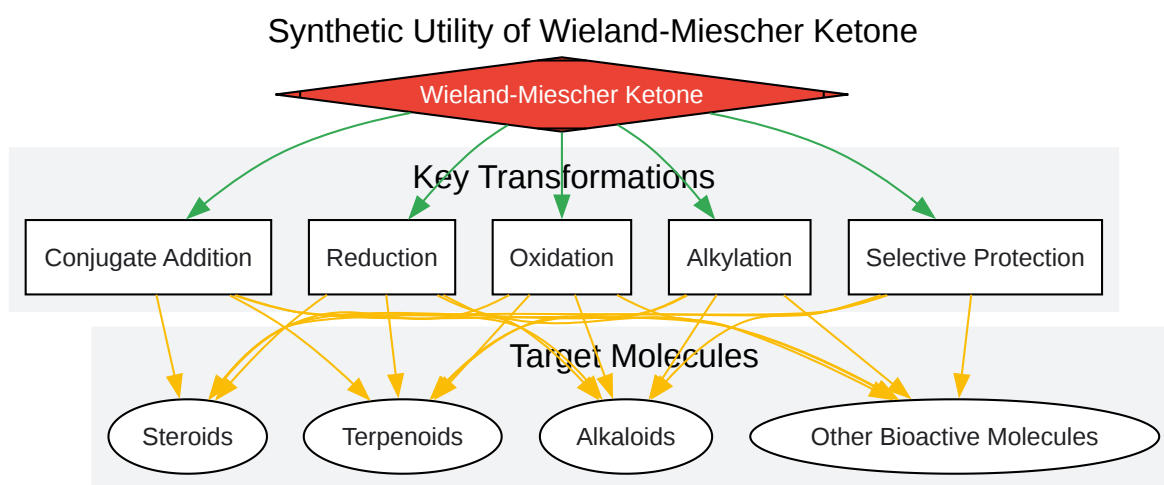


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Caption: A flowchart of the Robinson annulation for **Wieland-Miescher ketone** synthesis.

Synthetic Utility of Wieland-Miescher Ketone

This diagram showcases the versatility of **Wieland-Miescher ketone** as a precursor to various classes of complex molecules.



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Caption: The diverse synthetic pathways originating from **Wieland-Miescher ketone**.

Conclusion

The **Wieland-Miescher ketone** remains a vital tool in the arsenal of synthetic organic chemists. Its rich and tunable reactivity, coupled with well-established synthetic routes to both its racemic and enantiomerically pure forms, ensures its continued relevance in the synthesis of complex natural products and novel therapeutic agents. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this remarkable building block in their synthetic endeavors.

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